

Application Notes and Protocols for STAD-2 in PKA Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the stapled peptide STAD-2 as a potent and selective inhibitor of Protein Kinase A (PKA) for in vitro and cell-based assays. This document includes detailed experimental protocols, quantitative data for the inhibitor, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to STAD-2

STAD-2 is a hydrocarbon-stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type II regulatory (RII) subunits of PKA. By mimicking the amphipathic α -helix of AKAPs, STAD-2 competitively binds to the docking and dimerization (D/D) domain of PKA-RII isoforms. This binding prevents the localization of the PKA holoenzyme to specific subcellular compartments, thereby inhibiting downstream signaling events. The stapling technology enhances the peptide's helical structure, leading to increased cell permeability and resistance to proteolytic degradation, making it a valuable tool for both in vitro and in-cell studies of PKA signaling.

Quantitative Data

The binding affinity and inhibitory potency of STAD-2 against PKA have been characterized in various studies. The following table summarizes key quantitative data for STAD-2.

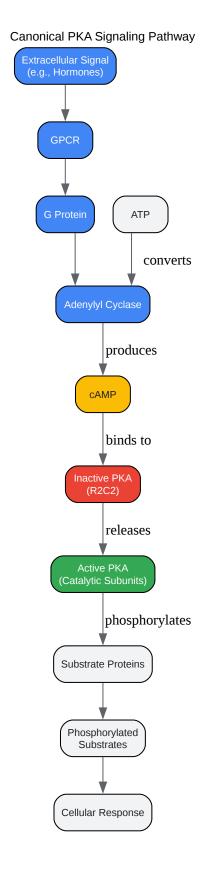


Parameter	Value	PKA Isoform	Assay Type	Reference
Binding Affinity (Kd)	35 nM	Human RIIα	Fluorescence Polarization	[1]
75 nM	Human RIIβ	Fluorescence Polarization	[1]	
IC50	~1 μM	P. falciparum	SYBR Green I Assay	[2]
(Note: This IC50 value is associated with antimalarial activity and has been suggested to be PKA-independent)				

Signaling Pathways and Inhibition Mechanism PKA Signaling Pathway

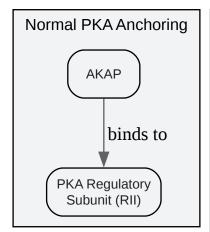
Protein Kinase A is a key enzyme in cellular signaling, responding to changes in intracellular cyclic AMP (cAMP) levels. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits, which then phosphorylate downstream target proteins.

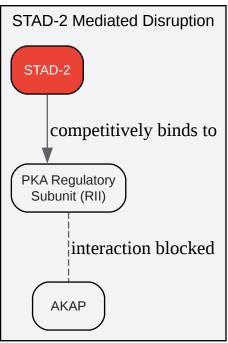




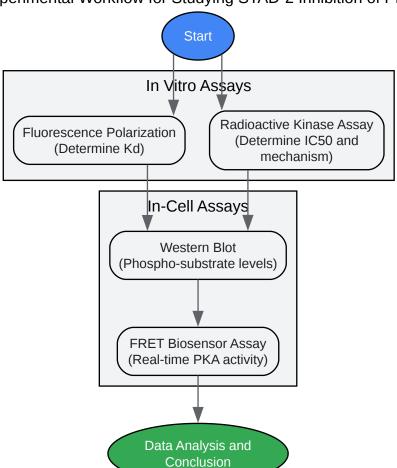


Mechanism of PKA Inhibition by STAD-2









Experimental Workflow for Studying STAD-2 Inhibition of PKA

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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